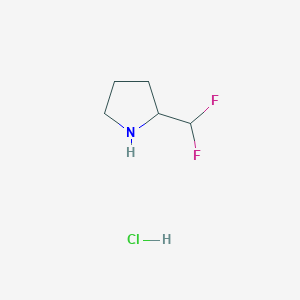

2-(Difluoromethyl)pyrrolidine hydrochloride

CAS No.: 1781041-85-7

Cat. No.: VC3419447

Molecular Formula: C5H10ClF2N

Molecular Weight: 157.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1781041-85-7 |

|---|---|

| Molecular Formula | C5H10ClF2N |

| Molecular Weight | 157.59 g/mol |

| IUPAC Name | 2-(difluoromethyl)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H |

| Standard InChI Key | RDIHQUJWAQSJNK-UHFFFAOYSA-N |

| SMILES | C1CC(NC1)C(F)F.Cl |

| Canonical SMILES | C1CC(NC1)C(F)F.Cl |

Introduction

Chemical Properties and Structure

Structural Characteristics

The compound features a chiral center at the 2-position of the pyrrolidine ring, leading to two possible stereoisomers: (2R) and (2S). The (2R) isomer has been characterized with the following identifiers:

-

IUPAC Name: (2R)-2-(difluoromethyl)pyrrolidine;hydrochloride

-

Standard InChI: InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m1./s1

-

Standard InChIKey: RDIHQUJWAQSJNK-PGMHMLKASA-N

-

Isomeric SMILES: C1CC@@HC(F)F.Cl

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClF2N |

| Molecular Weight | 157.59 g/mol |

| CAS No. (2R isomer) | 1807914-25-5 |

| IUPAC Name (2R isomer) | (2R)-2-(difluoromethyl)pyrrolidine;hydrochloride |

| PubChem Compound ID (2R isomer) | 118798026 |

Data sourced from chemical supplier information

Research on Biological Activities and Applications

Role as Chemical Intermediates

Pyrrolidine derivatives, including fluorinated variants, are widely used in pharmaceutical and agrochemical research as versatile building blocks for complex molecules. They can serve as intermediates in the synthesis of drugs targeting various biological pathways, including neurological disorders and enzyme inhibition.

The difluoromethyl group can impart unique properties to the molecule, such as altered lipophilicity and reactivity, which might be beneficial in drug design. These properties make 2-(difluoromethyl)pyrrolidine hydrochloride potentially valuable as a synthetic intermediate in the preparation of more complex bioactive compounds.

Research Tools

Compounds like 2-(difluoromethyl)pyrrolidine hydrochloride also serve as important research tools for understanding structure-activity relationships and investigating the impact of fluorination on biological activity. By comparing the properties and activities of differently fluorinated analogs, researchers can gain insights into the optimal fluorination patterns for specific applications.

Comparison with Related Compounds

Comparison with Trifluoromethyl Analog

(2R)-2-(Trifluoromethyl)pyrrolidine hydrochloride (CAS No. 1389310-06-8) features three fluorine atoms instead of two in the methyl group. This difference results in:

-

Higher molecular weight (175.580 g/mol vs. 157.59 g/mol)

-

Potentially greater lipophilicity

-

Different electronic properties due to the additional fluorine atom

The additional fluorine atom in the trifluoromethyl variant changes both the steric and electronic properties of the molecule, potentially affecting its interactions with biological targets and its metabolic stability.

Comparison with Positional Isomer

(3S)-3-(Difluoromethyl)pyrrolidine hydrochloride (CAS No. 1638744-40-7) has the difluoromethyl group at the 3-position rather than the 2-position. This positional difference can significantly affect:

The shift in position of the difluoromethyl group from the 2-position to the 3-position changes the spatial arrangement of the molecule, potentially altering how it interacts with target proteins and receptors. This structural difference highlights the importance of substitution patterns in determining biological activity.

Table 2: Comparison of Related Fluorinated Pyrrolidine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Structural Feature |

|---|---|---|---|---|

| (2R)-2-(Difluoromethyl)pyrrolidine hydrochloride | C5H10ClF2N | 157.59 | 1807914-25-5 | Difluoromethyl at 2-position, R configuration |

| (2R)-2-(Trifluoromethyl)pyrrolidine hydrochloride | C5H9ClF3N | 175.580 | 1389310-06-8 | Trifluoromethyl at 2-position, R configuration |

| (3S)-3-(Difluoromethyl)pyrrolidine hydrochloride | C5H10ClF2N | 157.59 | 1638744-40-7 | Difluoromethyl at 3-position, S configuration |

| 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride | C11H14ClF2N | 233.68 | 2694734-65-9 | 2,6-Difluorophenyl group attached to pyrrolidine |

Data compiled from multiple chemical database sources

Structure-Activity Relationships

The position and nature of fluorine substitution can significantly influence the biological activity and physicochemical properties of these compounds. Comparing the activities of these related structures can provide valuable insights into structure-activity relationships, guiding further development of fluorinated pyrrolidine derivatives for specific applications.

The difluorophenyl variant (2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride) represents a significantly different structural approach, with fluorine atoms on an aromatic ring rather than directly on a methyl group . This structural difference would be expected to produce distinct biological properties compared to the difluoromethyl variants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume